tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: is a chemical compound characterized by its unique bicyclic structure and bromomethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with bicyclo[1.1.1]pentane derivatives.
Functionalization: Bromomethylation of the bicyclo[1.1.1]pentane core is achieved using reagents like bromomethyl methyl ether.
Carbamate Formation: The bromomethyl derivative is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Industrial Production Methods:
Batch Process: Large-scale production often involves a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the bromomethyl group to a methylene group.
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through nucleophilic substitution reactions at the bromomethyl group. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or serves as an intermediate in chemical synthesis.
Comparison with Similar Compounds
Tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate: Similar structure but with a carboxylate group instead of carbamate.
Tert-Butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Similar bicyclic structure but with a cyanomethyl group.
Uniqueness: The presence of the bromomethyl group in tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate makes it particularly reactive and versatile compared to similar compounds, allowing for a wider range of chemical transformations.
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-9(2,3)15-8(14)13-11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODSMOOZXDCUKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.